2-Methoxyethyl oleate

Description

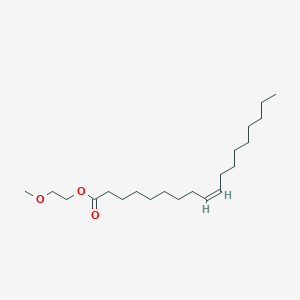

2-Methoxyethyl oleate is an ester derived from oleic acid (a monounsaturated omega-9 fatty acid) and 2-methoxyethanol. The methoxyethyl group introduces unique physicochemical properties, such as altered viscosity, surface tension, and biodegradability, which distinguish it from other esters.

Properties

CAS No. |

111-10-4 |

|---|---|

Molecular Formula |

C21H40O3 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

2-methoxyethyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(22)24-20-19-23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10- |

InChI Key |

UFARNTYYPHYLGN-KHPPLWFESA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCOC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCOC |

Other CAS No. |

111-10-4 |

Origin of Product |

United States |

Chemical Reactions Analysis

Table 1: Hypothetical Esterification Conditions

Mechanism :

-

Protonation of the carboxylic acid (oleic acid) by the catalyst.

-

Nucleophilic attack by 2-methoxyethanol.

-

Water elimination to form the ester bond.

Hydrolysis Reactions

Esters like 2-methoxyethyl oleate are prone to hydrolysis under acidic or basic conditions. Data from methyl oleate ( ) and 2-methoxyethyl acetate ( ) suggest:

Table 2: Hydrolysis Pathways

| Condition | Products | Rate Influencers |

|---|---|---|

| Acidic | Oleic acid + 2-methoxyethanol | H⁺ concentration, temperature |

| Alkaline | Oleate salt + 2-methoxyethanol | OH⁻ concentration, phase transfer |

Kinetic Notes :

-

Alkaline hydrolysis typically proceeds faster due to nucleophilic attack by OH⁻ on the ester carbonyl.

-

Hydrolysis rates correlate with the leaving group’s pKa (e.g., 2-methoxyethanol pKa ≈ 14.8 vs. methanol pKa ≈ 19) .

Oxidation Pathways

Oxidative degradation of this compound may mirror behaviors observed in:

-

Methyl oleate : Epoxidation and β-scission under peroxidation .

-

2-Methoxyethanol : Conversion to methoxyacetic acid via alcohol dehydrogenase .

Key Reactions:

-

-

Catalyzed by acidic ion-exchange resins or enzymes.

-

-

Radical Oxidation :

Methoxyethyl radicals may form under UV/ozone exposure, reacting with O₂ to yield aldehydes (e.g., formaldehyde) .

Thermal Decomposition

Thermogravimetric analysis of analogous esters ( ) predicts:

-

Primary Products : Olefins, CO₂, and short-chain ethers.

-

Temperature Range : 200–400°C (dependent on catalysis).

Mechanism :

-

β-Elimination of the ester group, releasing oleic acid derivatives and 2-methoxyethanol.

Toxicological Reactivity

Though not a chemical reaction per se, metabolic pathways are critical for hazard assessment:

Table 3: Metabolic Pathways (Inferred from Analogues)

| Enzyme | Reaction | Outcome |

|---|---|---|

| Alcohol dehydrogenase | Oxidizes 2-methoxyethanol moiety | Methoxyacetic acid (teratogen) |

| Esterases | Hydrolyzes ester bond | Oleic acid + 2-methoxyethanol |

Key Finding : Methoxyacetic acid disrupts one-carbon metabolism, interfering with purine synthesis .

Table 4: Reactivity Hazards

| Parameter | Value | Source |

|---|---|---|

| Flash Point | ~120°C (analogous to 2-methoxyethyl acetate) | |

| Autoignition Temperature | >200°C (estimated) | |

| Peroxide Formation | Low risk (ether group stable) |

Research Gaps and Recommendations

-

Experimental Validation : Direct studies on this compound’s esterification kinetics and oxidative stability are absent.

-

Catalyst Screening : Ionic liquids or mesoporous sieves (effective in methyl oleate synthesis ) warrant testing.

-

Toxicokinetics : Quantify methoxyacetic acid release in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Methyl oleate: Ester of oleic acid and methanol. Simplest structure with a short alkyl chain.

- Ethyl oleate: Ester of oleic acid and ethanol; slightly longer alkyl chain than methyl oleate.

- 2-Ethoxyethyl oleate : Contains an ethoxyethyl group, increasing hydrophobicity and molecular weight compared to methyl/ethyl esters .

- 2-Methoxyethyl oleate : Features a methoxyethyl group, balancing polarity and chain length. Likely exhibits intermediate viscosity and surface tension between methyl/ethyl oleates and bulkier esters.

Physicochemical Properties and Fuel Additive Performance

Key findings from fuel additive studies (Table 1):

- Spray Characteristics : Methyl and ethyl oleates produce longer PL and larger droplets due to high viscosity and surface tension, reducing atomization efficiency. Esters with ether-alcohol groups (e.g., methoxyethyl) may enhance spray quality by lowering surface tension and viscosity .

- Micro-Explosion Effects : Macromolecular esters like methyl laurate improve atomization via micro-explosions, but oleate esters (e.g., methyl/ethyl) are less effective. Methoxyethyl oleate’s intermediate chain length and polarity could balance these effects .

Chemical Reactivity

- Hydrolysis : 2-Methoxyethyl trifluoroacetate (structurally similar) shows slower hydrolysis in acetone-water solutions compared to methyl trifluoroacetate, likely due to steric hindrance from the methoxyethyl group . This suggests this compound may exhibit greater hydrolytic stability than methyl/ethyl oleates.

Future Research Directions

- Experimental validation of spray characteristics and combustion efficiency.

- Toxicity profiling and biodegradation kinetics.

- Exploration of synergistic effects with other additives (e.g., alcohols or surfactants).

Further empirical studies are critical to confirm these hypotheses.

Q & A

Q. What are the recommended synthesis protocols for 2-Methoxyethyl oleate in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification of oleic acid with 2-methoxyethanol using acid catalysts (e.g., sulfuric acid) under controlled conditions. Key steps include:

- Maintaining a temperature range of 60–80°C to optimize reaction kinetics while minimizing side reactions.

- Using molecular sieves or dehydrating agents to remove water and shift equilibrium toward ester formation.

- Purification via vacuum distillation or column chromatography to isolate the product.

- Characterization by FT-IR (to confirm ester C=O stretch at ~1740 cm⁻¹) and GC-MS for purity assessment .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use vapor respirators if ventilation is inadequate .

- Ventilation : Conduct reactions in fume hoods with local exhaust systems to limit inhalation exposure .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and avoid water jets to prevent contamination .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer :

- Store in airtight, corrosion-resistant containers (e.g., glass or HDPE) under inert gas (N₂/Ar) to prevent oxidation.

- Keep away from oxidizers (perchlorates, peroxides) and strong bases to avoid violent reactions .

- Maintain storage temperatures below 25°C and monitor for discoloration or viscosity changes as degradation indicators .

Q. What analytical techniques are used to confirm the purity of this compound?

- Methodological Answer :

- Chromatography : HPLC with a C18 column and UV detection (λ = 210 nm) to quantify ester content .

- Spectroscopy : ¹H NMR (δ 4.2–4.4 ppm for methoxyethyl protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) for structural confirmation .

- Titration : Acid value titration to assess unreacted oleic acid (<1% acceptable) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DOE) : Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst concentration, temperature).

- Fed-Batch Strategies : Incremental addition of 2-methoxyethanol to reduce side reactions, as demonstrated in methyl oleate synthesis .

- Catalyst Screening : Test ionic liquids (e.g., imidazolium salts) for improved selectivity and recyclability .

Q. What strategies address discrepancies in reported toxicity data for this compound?

- Methodological Answer :

- Comparative Studies : Replicate protocols from conflicting studies under standardized conditions (e.g., OECD guidelines) to identify variables (e.g., impurities, solvents) affecting toxicity .

- Metabolite Analysis : Use LC-MS to quantify toxic metabolites (e.g., methoxyacetic acid) in in vitro hepatocyte models .

- Threshold Assessment : Apply OEL (Occupational Exposure Limit) frameworks to evaluate dose-response relationships and refine safety thresholds .

Q. How to design exposure control systems for this compound in laboratory environments?

- Methodological Answer :

- Engineering Controls : Install explosion-proof ventilation systems and static grounding to mitigate fire risks from vapors .

- Air Monitoring : Use real-time PID (Photoionization Detectors) to track airborne concentrations (target <10 ppm) .

- Waste Management : Segregate waste streams to prevent reactions with incompatible substances (e.g., oxidizers) .

Q. What experimental approaches resolve conflicting data on the compound’s stability under varying conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term degradation. Monitor via FT-IR for ester hydrolysis .

- Compatibility Studies : Test interactions with common lab materials (e.g., PVC tubing, stainless steel) using TGA/DSC to identify leaching or corrosion .

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to isolate factors (e.g., light exposure, pH) contributing to instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.